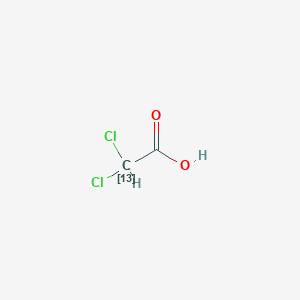

2,2-dichloroacetic acid

描述

Historical Context of 2,2-Dichloroacetic Acid Synthesis and Discovery

The discovery of this compound dates back to 1864, when it was first synthesized. nih.goviarc.fr The initial method involved the chlorination of monochloroacetic acid with chlorine. nih.goviarc.fr Over the years, various other methods of production have been developed, reflecting the compound's utility as a chemical intermediate. nih.goviarc.frorgsyn.org

One of the most common industrial production methods is the hydrolysis of dichloroacetyl chloride, which is itself produced through the oxidation of trichloroethylene (B50587). nih.goviarc.fr Other documented synthesis routes include the hydrolysis of pentachloroethane (B166500) using sulfuric acid, the oxidation of 1,1-dichloroacetone (B129577) with nitric acid and air, and the catalytic dechlorination of trichloroacetic acid or its ester, ethyl trichloroacetate (B1195264), using hydrogen over a palladium catalyst. nih.goviarc.fr It is not known to occur as a natural product, though it has been identified in at least one species of seaweed (Asparagopsis taxiformis) and the mushroom Russula nigricans. wikipedia.orgiarc.fr It is also formed as a byproduct during the chlorination of water that contains humic substances. iarc.fr

Historical and Common Synthesis Methods of this compound

| Method | Reactants/Precursors | Notes |

|---|---|---|

| Chlorination | Monochloroacetic acid and chlorine | The original synthesis method reported in 1864. nih.goviarc.fr |

| Hydrolysis | Dichloroacetyl chloride | A common production method; the precursor is derived from the oxidation of trichloroethylene. nih.goviarc.fr |

| Hydrolysis | Pentachloroethane and sulfuric acid | An alternative synthesis route. nih.goviarc.fr |

| Oxidation | 1,1-dichloroacetone, nitric acid, and air | A method involving the oxidation of a ketone. nih.goviarc.fr |

| Catalytic Dechlorination | Trichloroacetic acid or Ethyl trichloroacetate with hydrogen and a palladium catalyst | Involves the removal of a chlorine atom from a related compound. nih.goviarc.fr |

Contemporary Research Landscape and Scholarly Significance of this compound

In modern academic and industrial research, this compound and its esters serve as important intermediates in organic synthesis. nih.goviarc.fr They are utilized in the production of various compounds, including glyoxylic acid, dialkoxy and diaroxy acids, and sulfonamides. nih.goviarc.fr Furthermore, it is used as an analytical reagent in the manufacturing of certain fibers like polyethylene (B3416737) terephthalate. nih.goviarc.fr

The most significant area of contemporary research, however, lies in the biomedical field, particularly in oncology. mdpi.comuran.uamarketresearchintellect.com A vast body of literature describes the anticancer properties of DCA, which stem from its ability to modulate the metabolic profile of cancer cells. nih.gov Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen, a less efficient energy production pathway compared to mitochondrial oxidative phosphorylation. mdpi.com

The primary mechanism of action attributed to DCA in this context is the inhibition of the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK). mdpi.comoncotarget.commdpi.com PDK normally suppresses the pyruvate dehydrogenase (PDH) complex; by inhibiting PDK, DCA activates PDH. mdpi.com This activation facilitates the conversion of pyruvate into acetyl-CoA, thereby redirecting glucose metabolism from glycolysis towards oxidative phosphorylation within the mitochondria. mdpi.comoncotarget.com This metabolic shift is a key focus of research, as it can lead to reduced proliferation and the induction of apoptosis (programmed cell death) in malignant cells. mdpi.commdpi.comsemanticscholar.org

Beyond its primary effect on PDK, research has explored other potential mechanisms and consequences of DCA administration in cancer models. These include the modulation of other signaling pathways, such as the Akt/mTOR pathway, an increase in reactive oxygen species (ROS), and alterations in the expression of certain genes. mdpi.comfrontiersin.org Studies have investigated DCA's potential to enhance the efficacy of conventional chemotherapy and radiotherapy. nih.govmdpi.com The compound's ability to potentially target cancer stem cells is also an active area of investigation. nih.gov

Key Areas of Contemporary Research on this compound

| Research Area | Focus of Investigation | Proposed Mechanism of Action |

|---|---|---|

| Cancer Metabolism | Reversal of the Warburg effect in tumor cells. mdpi.com | Inhibition of pyruvate dehydrogenase kinase (PDK), leading to activation of the pyruvate dehydrogenase (PDH) complex and a shift from glycolysis to oxidative phosphorylation. mdpi.comoncotarget.commdpi.com |

| Oncology | Induction of apoptosis and inhibition of proliferation in cancer cells. uran.uamdpi.comsemanticscholar.org | Restoration of mitochondrial function, leading to the activation of apoptotic pathways. mdpi.comoncotarget.com |

| Cell Signaling | Modulation of key cellular signaling pathways involved in cell growth and survival. frontiersin.org | Inhibition of pathways such as the Akt/mTOR signaling pathway. frontiersin.org |

| Metabolic Disorders | Treatment of lactic acidosis. wikipedia.orgmdpi.com | Stimulation of the pyruvate dehydrogenase complex, which increases the oxidation of lactate (B86563). semanticscholar.org |

| Organic Synthesis | Use as a chemical intermediate and reagent. nih.goviarc.fr | Serves as a precursor for the synthesis of glyoxylic acid, dialkoxy acids, and sulfonamides. nih.goviarc.fr |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583847 | |

| Record name | Dichloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-78-0 | |

| Record name | Dichloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Dichloroacetic Acid

Classical and Industrial Synthetic Routes

The traditional and large-scale production of 2,2-dichloroacetic acid relies on several key chemical reactions, including chlorination, hydrolysis, oxidation, and dechlorination.

A primary method for synthesizing this compound is through the direct chlorination of acetic acid or monochloroacetic acid. orgsyn.orggeeksforgeeks.orgnih.gov This process involves reacting acetic acid with chlorine, often at elevated temperatures ranging from 140 to 190°C. google.com The reaction can be catalyzed by substances like acetyl chloride, chlorosulfonic acid, or thionyl chloride. asianpubs.org The chlorination of acetic acid is a sequential process where monochloroacetic acid is formed first, followed by dichloroacetic acid, and potentially trichloroacetic acid as a byproduct. asianpubs.orglew.ro The reaction mechanism can proceed through either a radical or an ionic pathway, with the ionic mechanism being favored in the presence of a catalyst. lew.ro One of the challenges in this method is the separation of dichloroacetic acid from the other chloroacetic acids due to their similar boiling points, which can sometimes be addressed by azeotropic distillation. nih.gov

A 1933 patent by Dow Chemical Company describes a method of reacting a chlorinated acetic acid mother liquor with chlorine to convert the monochloroacetic acid content into a mixture of dichloroacetic and trichloroacetic acids. google.com

The hydrolysis of dichloroacetyl chloride is considered one of the most common and cost-effective industrial methods for producing this compound. geeksforgeeks.orgnih.gov This straightforward reaction involves the addition of water to dichloroacetyl chloride, which results in the formation of this compound and hydrochloric acid. geeksforgeeks.orgbgrci.de Dichloroacetyl chloride itself is often produced through the oxidation of trichloroethylene (B50587). nih.goviarc.friarc.fr This two-step process provides a reliable route to high-purity this compound. nih.gov

The chemical equation for the hydrolysis is: CHCl₂COCl + H₂O → CHCl₂COOH + HCl geeksforgeeks.org

This compound can also be synthesized through the oxidation of specific precursor compounds. One such method involves the oxidation of 1,1-dichloroacetone (B129577) using nitric acid and air. nih.goviarc.friarc.fr Another established route is the hydrolysis of pentachloroethane (B166500) with concentrated sulfuric acid (88–99%). nih.goviarc.friarc.fr Additionally, a historical method involves the reaction of chloral (B1216628) hydrate (B1144303) with calcium carbonate and a small amount of sodium cyanide, followed by acidification with hydrochloric acid to yield dichloroacetic acid. orgsyn.orggeeksforgeeks.org

Table 1: Oxidation-Based Synthetic Routes

| Precursor Compound | Reagents | Product | Reference |

|---|---|---|---|

| 1,1-Dichloroacetone | Nitric acid and air | This compound | nih.goviarc.friarc.fr |

| Pentachloroethane | 88–99% Sulfuric acid | This compound | nih.goviarc.friarc.fr |

| Chloral hydrate | Calcium carbonate, Sodium cyanide, Hydrochloric acid | This compound | orgsyn.orggeeksforgeeks.org |

Catalytic dechlorination, specifically hydrodechlorination, presents a method to produce this compound from more highly chlorinated precursors. This process is particularly relevant for reducing trichloroacetic acid. geeksforgeeks.org The reaction involves treating trichloroacetic acid or its esters, like ethyl trichloroacetate (B1195264), with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. nih.goviarc.friarc.fr This method selectively removes one chlorine atom to yield this compound. This approach is also used in the purification of monochloroacetic acid, where the byproduct dichloroacetic acid is converted back to the desired product. google.comgychbjb.com Research has shown that a Pd/C catalyst with a specific palladium loading can run for extended periods without significant loss of activity. gychbjb.com

Table 2: Catalytic Dechlorination of Trichloroacetic Acid

| Starting Material | Catalyst | Reagent | Primary Product | Reference |

|---|---|---|---|---|

| Trichloroacetic acid | Palladium-on-carbon (Pd/C) | Hydrogen (H₂) | This compound | nih.goviarc.fr |

| Ethyl trichloroacetate | Palladium-on-carbon (Pd/C) | Hydrogen (H₂) | Ethyl dichloroacetate (B87207) | nih.goviarc.fr |

Advanced Synthetic Strategies for this compound and its Derivatives

Beyond the production of this compound itself, advanced strategies focus on the synthesis of its derivatives, which have applications in various fields of chemical research.

Dichloroacetamides are a significant class of derivatives synthesized from this compound. The primary method for their formation is the acylation of amines. pharmj.org.ua This can be achieved using this compound itself, often in the presence of a coupling agent, or more commonly, by using more reactive acylating agents like dichloroacetyl chloride or methyl dichloroacetate. pharmj.org.ua The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the dichloroacetyl group, leading to the formation of an amide bond. These methods have been shown to produce the target dichloroacetamides with satisfactory yields, typically ranging from 44% to 98%. pharmj.org.ua The synthesis of various N-phenyl-2,2-dichloroacetamide derivatives has been reported using these techniques. ut.ac.ir

Preparation of this compound Esters

The synthesis of esters from this compound is a fundamental transformation, yielding valuable reagents for further chemical synthesis. The most direct method involves the classic Fischer esterification, where this compound is reacted with an alcohol in the presence of an acid catalyst. ontosight.ai

A more specific and controlled method involves the use of 2,2-dichloroacetyl chloride, a more reactive derivative of the acid. For instance, the synthesis of fluorenylmethyl dichloroacetate is achieved through the esterification of 2,2-dichloroacetyl chloride with 9-fluorenylmethanol. google.comgoogle.com This reaction is typically performed in a solvent like toluene (B28343) at elevated temperatures. google.comgoogle.com The resulting ester can then be hydrolyzed to produce a high-purity sodium salt of dichloroacetic acid. google.com

Methyl dichloroacetate, another common ester, is itself a useful acylating agent, employed in reactions to introduce the dichloroacetyl group onto other molecules. core.ac.ukbohrium.com

Interactive Data Table: Synthesis of Fluorenylmethyl Dichloroacetate

| Parameter | Value | Source |

|---|---|---|

| Reactant 1 | 2,2'-dichloroacetyl chloride | google.comgoogle.com |

| Reactant 2 | 9-fluorenylmethanol | google.comgoogle.com |

| Molar Ratio (Reactant 1:2) | 1.1 - 1.3 | google.com |

| Solvent | Toluene | google.comgoogle.com |

| Temperature | 100-120 °C | google.comgoogle.com |

| Reaction Time | 2-6 hours | google.comgoogle.com |

| Product | Fluorenylmethyl dichloroacetate | google.comgoogle.com |

Selective Dechlorination Techniques for this compound Synthesis

A significant industrial route for producing this compound involves the selective dechlorination of trichloroacetic acid. iarc.frnih.gov This process requires precise control to prevent over-reduction to monochloroacetic acid or acetic acid.

One advanced method utilizes a fixed-bed catalytic reactor. patsnap.comuran.ua In this process, a solution of trichloroacetic acid and hydrogen are passed over a catalyst, typically a noble metal like palladium supported on a material such as activated carbon. iarc.frnih.govpatsnap.comuran.ua This technique can achieve a conversion rate of trichloroacetic acid to this compound greater than 99.5%, with a selectivity of over 98%. patsnap.comuran.ua The reaction is maintained by continuously supplying hydrogen to keep its concentration within a specific range. patsnap.comuran.ua

Electrochemical methods have also been explored, where the reduction of trichloroacetic acid proceeds through this compound as an intermediate. taylorandfrancis.com

Interactive Data Table: Catalytic Dechlorination of Trichloroacetic Acid

| Parameter | Description | Source |

|---|---|---|

| Reactant | Trichloroacetic acid | patsnap.comuran.ua |

| Reagent | Hydrogen | patsnap.comuran.ua |

| Reactor Type | Fixed-bed catalytic reactor | patsnap.comuran.ua |

| Catalyst | Noble metal on coal-based activated carbon | patsnap.com |

| Hydrogen Concentration | 10% to 40% | patsnap.comuran.ua |

| Conversion Rate | > 99.5% | patsnap.comuran.ua |

| Selectivity for Dichloroacetic Acid | > 98% | patsnap.comuran.ua |

| Byproducts | Monochloroacetic acid, Acetic acid | patsnap.comuran.ua |

This compound as a Versatile Chemical Intermediate

This compound and its derivatives serve as crucial building blocks in the synthesis of a wide array of specialized chemicals. cymitquimica.com

Role in the Synthesis of Agrochemical Intermediates

In the agricultural sector, this compound is a key intermediate. cymitquimica.comsujanchemicals.com It and its esters are utilized in the production of various agrochemicals, including the preparation of iron chelates, which are used to supply micronutrients to plants. iarc.frnih.gov

Utilization in Pharmaceutical Precursor Synthesis (e.g., Chloramphenicol)

A prominent application of this compound derivatives is in the pharmaceutical industry, most notably in the synthesis of the broad-spectrum antibiotic, Chloramphenicol (B1208). chemicalbook.com In the synthetic production of chloramphenicol, a crucial step involves the acylation of an amine intermediate, D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol. chemicalbook.com This is accomplished using the methyl ester of dichloroacetic acid (methyl dichloroacetate) to form the final chloramphenicol molecule. chemicalbook.comgoogle.com Alternatively, the more reactive dichloroacetyl chloride can be used for this dichloroacetylation step. core.ac.uk

Interestingly, studies on the natural biosynthesis of chloramphenicol by Streptomyces species suggest that free this compound is not a direct precursor; evidence indicates the acylation step may occur before chlorination. nih.gov

Interactive Data Table: Dichloroacetylation in Chloramphenicol Synthesis

| Precursor | Acylating Agent | Product | Source |

|---|---|---|---|

| D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol | Methyl dichloroacetate | Chloramphenicol | chemicalbook.com |

| (1R, 2R)-2-amino-1-(4-chloro-phenyl-)-1,3-propanediol | Methyl dichloroacetate | (1R, 2R)-2-dichloroacetamido-1-(4-chloro-phenyl-)-1,3-propanediol | google.com |

| Amino sulfone base | Dichloroacetyl chloride | Dichloroacetamide derivative | core.ac.uk |

Application in Controlled Release Systems (Material Science Perspective)

From a material science perspective, this compound has found utility in the development of advanced drug delivery systems. Research has demonstrated its application in the synthesis of sulfonated polyether ketone membranes. sigmaaldrich.com These membranes can be embedded with drugs, such as nalidixic acid, to create controlled-release systems, highlighting the role of this compound in fabricating novel materials for medical applications. sigmaaldrich.com

Contribution to Novel Material Synthesis (e.g., Graphene Production)

A more recent and novel application of this compound is in the field of materials science, specifically in the production of graphene. nih.gov A technique developed in 2014 involves the intercalation of graphite (B72142) using non-oxidizing Brønsted acids, with this compound being one such acid. nih.govwikipedia.org This method involves inserting the acid molecules between the layers of graphite, which facilitates the separation of the layers to produce graphene sheets. wikipedia.org This approach is being explored for the potential industrial-scale production of graphene from starting materials like coke or coal. google.com

Intermediate in Production of Glyoxylic Acid and Related Compounds

This compound (DCA) serves as a significant precursor in the synthesis of glyoxylic acid, a compound with importance in various industrial applications. The transformation of DCA to glyoxylic acid can be achieved through both chemical and biochemical routes.

One of the primary chemical methods involves the hydrolysis of DCA. A notable process includes reacting a metal salt of this compound, such as sodium dichloroacetate, in a dilute aqueous solution with approximately two molar equivalents of a metal salt of another organic acid, like sodium acetate (B1210297) or sodium benzoate. chemrevlett.com This reaction, when heated to boiling for an extended period (e.g., 36 to 60 hours), yields the corresponding salt of glyoxylic acid directly, which can then be acidified to produce glyoxylic acid. chemrevlett.com This method is advantageous as it combines the substitution and hydrolysis steps into a single operation, reportedly leading to high yields of up to 90%. chemrevlett.com

Another synthetic pathway proceeds through an intermediate, sodium dimethoxyacetate. In this method, this compound is first condensed with sodium methoxide. wikipedia.org The resulting sodium dimethoxyacetate is then hydrolyzed using an acid, such as hydrochloric acid, to yield glyoxylic acid and methanol (B129727). wikipedia.org

Biochemically, the conversion of DCA to glyoxylate (B1226380) is a key step in its metabolism. google.com This biotransformation is catalyzed by the enzyme glutathione (B108866) transferase zeta 1 (GSTZ1). orgsyn.orgiarc.fr The proposed mechanism involves an initial SN2-like reaction where glutathione (GSH) displaces one chloride ion from DCA to form an S-(α-chloro-carboxymethyl) glutathione intermediate. orgsyn.org This intermediate subsequently undergoes hydrolysis, with the loss of the second chloride ion, to yield glyoxylate. orgsyn.orgiarc.fr This enzymatic process has been observed in various species, including bacteria and mammals. orgsyn.orggoogle.com

The following table summarizes key chemical synthesis methods for producing glyoxylic acid from this compound.

| Method | Reactants | Key Intermediates/Products | Noteworthy Conditions | Reference |

| Direct Hydrolysis | Sodium dichloroacetate, Sodium acetate | Sodium glyoxylate | Boiling in dilute aqueous solution for 48 hours | chemrevlett.com |

| Two-Step Hydrolysis | This compound, Sodium methoxide, Hydrochloric acid | Sodium dimethoxyacetate | Condensation followed by acid hydrolysis | wikipedia.org |

| Biochemical Conversion | This compound, Glutathione (GSH) | S-(α-chloro-carboxymethyl) glutathione, Glyoxylate | Catalyzed by Glutathione transferase zeta 1 (GSTZ1) enzyme | orgsyn.orgiarc.fr |

Involvement in the Synthesis of Arylacetic Acids

This compound and its derivatives, particularly its esters, function as intermediates in the synthesis of more complex organic molecules, including certain types of arylacetic acids. iarc.fr Specifically, they are utilized in the production of diaroxyacetic acids. iarc.fr This class of compounds is characterized by an acetic acid backbone substituted with two aryloxy groups, which are attached to the same carbon atom.

The synthesis of these diaroxyacetic acids typically involves the reaction of a salt of this compound with aryl compounds. While detailed mechanisms for specific industrial processes are often proprietary, the reaction generally proceeds via the displacement of the two chlorine atoms on the alpha-carbon of the dichloroacetate molecule by two aryloxy nucleophiles. This reaction creates a diaryloxyacetate, a subclass of arylacetic acids.

The use of this compound as a starting material provides a direct route to these geminally-disubstituted acetic acid derivatives. This contrasts with syntheses that might start with glyoxylic acid itself or other precursors. The reactivity of the two chlorine atoms in DCA facilitates the introduction of two separate aryl-containing moieties onto a single carbon center.

The following table lists compound classes synthesized using this compound as an intermediate.

| Starting Material | Resulting Compound Class | General Transformation | Reference |

| This compound / Esters | Glyoxylic Acid | Hydrolysis / Biochemical Conversion | iarc.fr |

| This compound / Esters | Dialkoxy and Diaroxy Acids | Nucleophilic substitution of chlorine atoms | iarc.fr |

| This compound / Esters | Sulfonamides | Use as an intermediate in multi-step synthesis | iarc.fr |

Advanced Analytical Techniques for 2,2 Dichloroacetic Acid Detection and Quantification

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating 2,2-dichloroacetic acid from complex sample mixtures, enabling its accurate measurement. Different chromatographic approaches offer specific advantages depending on the sample type and desired sensitivity.

Ion Chromatography with Electrical Conductivity and UV Detection for this compound

Ion chromatography (IC) is a widely used method for the determination of haloacetic acids like DCAA. Two primary detection methods are often employed in conjunction with IC: suppressed electrical conductivity detection and ultraviolet (UV) detection. iarc.fr

In one method, anion-exchange separation is coupled with a suppressed electrical conductivity detector. iarc.fr This approach offers a detection limit of 16.0 µg/L for this compound. iarc.fr A second method utilizes anion-exclusion separation with a UV detector, which can achieve a lower detection limit of 8.0 µg/L. iarc.fr Both techniques are recognized for their simplicity and speed in analyzing haloacetic acids. researchgate.netresearchgate.net The choice between the two often depends on the required sensitivity and the specific sample matrix. For instance, an extraction technique using methyl tert-butyl ether (MTBE) combined with ion chromatography and conductivity determination has been developed to quantify DCAA in raw water after chlorination, achieving a detection limit of 0.45 µg/L. researchgate.net

| Parameter | Anion-Exchange with Suppressed Conductivity | Anion-Exclusion with UV Detection | IC with MTBE Extraction & Conductivity |

| Separation Mode | Anion-Exchange | Anion-Exclusion | Ion Chromatography |

| Detector | Suppressed Electrical Conductivity | Ultraviolet (UV) | Conductivity |

| Detection Limit | 16.0 µg/L | 8.0 µg/L | 0.45 µg/L |

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) offers versatile and sensitive methods for the analysis of this compound, often avoiding the need for the derivatization steps required in gas chromatography. nih.gov

One approach involves reverse-phase (RP) HPLC with a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid, with UV detection at 200 nm. sielc.com Another sensitive HPLC method for the simultaneous detection of DCAA and its metabolites in biological samples utilizes an anion-exchange column and a conductivity detector. nih.govsci-hub.box This method employs a gradient mobile phase of sodium hydroxide (B78521) in methanol (B129727) and can achieve a lower detection limit of 0.05 µg/ml for DCAA. nih.govsci-hub.box

For challenging small, polar compounds like DCAA that are poorly retained on traditional HPLC stationary phases, Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully applied. nih.gov When coupled with tandem mass spectrometry (LC/MS/MS), HILIC provides excellent retention and sensitive detection of DCAA in biological tissues. nih.gov A simple and sensitive method has also been developed for analyzing DCAA in betaine (B1666868) samples, which involves derivatization with 1-naphthylamine, followed by reverse-phase HPLC with UV detection at 222 nm. researchgate.net This method reports a detection limit of 0.15 µg/mL. researchgate.net

| HPLC Method | Column Type | Mobile Phase | Detector | Detection Limit |

| Reverse-Phase | Newcrom BH Mixed-Mode | Acetonitrile, Water, Sulfuric Acid | UV (200nm) | Not Specified |

| Anion-Exchange | Anion-Exchange | Sodium Hydroxide in Methanol (gradient) | Conductivity | 0.05 µg/ml |

| HILIC | Hydrophilic Interaction | Not Specified | Tandem Mass Spectrometry (MS/MS) | Not Specified |

| Reverse-Phase (with derivatization) | Phenyl | Methanol and Water (32/68 v/v) | PDA (222nm) | 0.15 µg/mL |

Gas Chromatography with Electron Capture Detection (GC-ECD) for this compound

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for detecting electronegative compounds, making it well-suited for the analysis of chlorinated compounds like this compound. measurlabs.com This method is frequently used for determining trace amounts of DCAA in environmental samples such as drinking water. researchgate.net

A key consideration for the analysis of acidic compounds like DCAA by GC is the necessity of a derivatization step to convert the non-volatile acid into a more volatile form, typically a methyl ester. nih.govresearchgate.net Historically, diazomethane (B1218177) has been used for this purpose, but due to its hazardous nature, alternative derivatizing agents like acidic methanol or dimethylformamide dimethyldiacetal (Methyl-8) are now commonly employed. researchgate.netscioninstruments.com Following derivatization, the resulting methyl ester of DCAA is separated on a capillary column and detected by the ECD. researchgate.net This method is known for its exceptional sensitivity, with detection limits for DCAA reported to be as low as 1 µg/L in water samples after conversion to a difluoroanilide derivative, and 3 µg/L when using acidic methanol esterification followed by headspace GC-ECD. iarc.frresearchgate.net

| Parameter | Description |

| Technique | Gas Chromatography with Electron Capture Detection (GC-ECD) |

| Principle | Separation of volatile compounds followed by detection of electronegative species. |

| Derivatization | Required to increase volatility. Common reagents include acidic methanol and Methyl-8. researchgate.netscioninstruments.com |

| Detector | Electron Capture Detector (ECD), highly sensitive to halogenated compounds. measurlabs.com |

| Detection Limit | As low as 1 to 3 µg/L in water. iarc.frresearchgate.net |

Spectrometric and Coupled Techniques

Spectrometric techniques, particularly when coupled with gas chromatography, provide powerful tools for both the quantification and structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly specific method for the analysis of this compound in various matrices, including drinking water and biological samples. nih.govresearchgate.net This technique combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Similar to GC-ECD, analysis by GC-MS requires a derivatization step to convert DCAA into a volatile ester. A common method involves reaction with a boron trifluoride-methanol complex to form the methyl ester, which is then extracted and analyzed. nih.gov Following separation on a GC column, the compound enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. For enhanced sensitivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the DCAA derivative are monitored. researchgate.netscience.gov A validated GC-MS method for haloacetic acids in drinking water reported a limit of detection (LOD) of 0.42 μg L-1 and a limit of quantification (LOQ) of 1.40 μg L-1 for DCAA. researchgate.net Another study on human plasma demonstrated quantification limits between 0.3 and 1.5 µM. nih.gov

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization | Required; e.g., with 12% boron trifluoride-methanol complex. nih.gov |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM). researchgate.net |

| Quantification Limit (Water) | 1.40 µg L-1 researchgate.net |

| Quantification Limit (Plasma) | 0.3 - 1.5 µM nih.gov |

| Key Advantage | High specificity and structural confirmation. |

Microwave-Induced Plasma Atomic Spectroscopic Gas Chromatography for this compound Characterization

A multi-channel, microwave-induced plasma atomic emission spectrometry (MIP-AES) system can be used as a detector for gas chromatography to characterize chlorinated compounds such as this compound. iarc.fr This technique, also known as GC-MIP, offers element-specific detection, which can be advantageous when analyzing complex mixtures where chromatographic resolution is insufficient. nih.gov

In a GC-MIP system, the effluent from the GC column is introduced into a microwave-induced plasma, which is a high-energy source that atomizes the compounds and excites the atoms to emit light at their characteristic wavelengths. nih.gov By monitoring the specific emission wavelengths for elements like chlorine, carbon, and hydrogen, element-specific chromatograms can be generated. nih.gov A significant application of this technique is the determination of the elemental ratios of compounds, which can be used to establish their empirical formulas. nih.gov For halogenated hydrocarbons, it is important that the reference compound used for calibration has a similar structure to the compounds being tested to ensure accurate results. rsc.org The GC-MIP technique has been successfully used to characterize the profiles of chlorinated humic acids. iarc.fr

| Parameter | Description |

| Technique | Gas Chromatography-Microwave-Induced Plasma Atomic Emission Spectrometry (GC-MIP-AES) |

| Detector | Microwave-Induced Plasma Atomic Emission Spectrometer |

| Principle | Atomization and excitation of elements in a plasma, followed by detection of element-specific atomic emission. nih.gov |

| Application | Element-specific detection and characterization of chlorinated compounds. iarc.fr |

| Key Feature | Capable of determining elemental ratios to establish empirical formulas. nih.gov |

Headspace Gas Chromatography–Mass Spectrometry for this compound

Headspace Gas Chromatography–Mass Spectrometry (HS-GC-MS) has emerged as a robust technique for the determination of this compound (DCAA), particularly for analyzing trace-level genotoxic impurities in pharmaceutical substances. researchgate.nettandfonline.comtandfonline.com A selective and sensitive static HS-GC-MS method has been developed and validated for the direct determination of DCAA and other haloacetic acids in beverages, proving to be a simpler and more reliable alternative to other available methods. nih.gov

In the context of pharmaceutical quality control, a specific GC-MS method was developed and validated following International Conference on Harmonisation (ICH) guidelines for quantifying DCAA and chloroacetic acid in Armodafinil. researchgate.nettandfonline.com This method employs a DB-624 column with helium as the carrier gas. researchgate.nettandfonline.com For quantification, the mass spectrometer operates in selected ion monitoring (SIM) mode, using specific mass fragments to ensure accuracy and specificity. researchgate.nettandfonline.com The mass fragment m/z 59 is utilized for the quantification of DCAA, while m/z 83 serves as a qualifier ion to confirm its identity. researchgate.nettandfonline.comtandfonline.com This validated method demonstrates high sensitivity, with a limit of detection (LOD) of 0.00003 µg/mL and a limit of quantification (LOQ) of 0.00009 µg/mL for DCAA. tandfonline.comtandfonline.com

The performance of the method is further characterized by its excellent linearity and recovery. The correlation coefficient for DCAA was determined to be 0.9908, and the average recovery was found to be in the range of 108.2% to 111.7%. tandfonline.comtandfonline.com These validation parameters confirm that the HS-GC-MS method is a suitable and effective quality control tool for the precise determination of DCAA content. tandfonline.comtandfonline.com

Table 1: HS-GC-MS Method Parameters for this compound Analysis in Armodafinil

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Instrumentation | Gas Chromatography–Mass Spectrometry (GC-MS) | researchgate.nettandfonline.com |

| Technique | Headspace (HS) | researchgate.nettandfonline.com |

| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) | researchgate.nettandfonline.com |

| Carrier Gas | Helium | researchgate.nettandfonline.com |

| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |

| Quantification Ion (m/z) | 59 | researchgate.nettandfonline.comtandfonline.com |

| Qualifier Ion (m/z) | 83 | researchgate.nettandfonline.comtandfonline.com |

| Limit of Detection (LOD) | 0.00003 µg/mL | tandfonline.comtandfonline.com |

| Limit of Quantification (LOQ) | 0.00009 µg/mL | tandfonline.comtandfonline.com |

| Linearity (Correlation Coefficient) | 0.9908 | tandfonline.comtandfonline.com |

| Average Recovery | 108.2% - 111.7% | tandfonline.comtandfonline.com |

**3.3. Method Development and Validation in Diverse Matrices

Method Development and Validation in Diverse Matrices

Analysis of this compound in Aqueous Environmental Samples

The analysis of this compound in aqueous environmental samples, such as drinking water, is crucial due to its formation as a disinfection byproduct. researchgate.net Various analytical methods have been developed and validated to meet the required low detection limits and ensure accuracy.

Gas chromatography (GC) methods, often coupled with mass spectrometry (GC-MS), are widely used. nih.gov These methods typically involve a liquid-liquid extraction step, followed by derivatization to convert the polar DCAA into a more volatile ester, commonly a methyl ester, using reagents like diazomethane or acidic methanol. iarc.froup.comiarc.fr A validated GC-MS method for analyzing nine haloacetic acids in drinking water reported a limit of detection (LOD) of 0.42 µg/L and a limit of quantification (LOQ) of 1.40 µg/L for DCAA, with recoveries ranging from 69.9% to 107.3%. scispace.com

Liquid chromatography is another powerful tool, and its coupling with tandem mass spectrometry (LC/MS/MS) offers high selectivity and sensitivity without the need for derivatization. researchgate.net One validated LC/MS/MS method for drinking water analysis utilizes an amino column with ion-exchange hydrophilic interaction chromatography (HILIC). researchgate.net This approach is significant as it avoids the use of derivatizing agents that can potentially convert other chlorinated compounds into DCAA, thereby preventing artificially inflated measurements. researchgate.netresearchgate.net

Ion chromatography (IC) provides an alternative that also avoids derivatization. iarc.frresearchgate.net One IC method, using an anion-exchange column and conductivity detection, achieved a detection limit of 0.45 µg/L for DCAA in water after extraction with methyl tert-butyl ether, with recovery rates between 90% and 96%. researchgate.net More advanced techniques, such as high-performance liquid chromatography–inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS), have been developed for the simultaneous determination of multiple haloacetic acids without any sample preparation, demonstrating excellent repeatability and accuracy. acs.org

Table 2: Comparison of Analytical Methods for this compound in Aqueous Samples

| Method | Typical Matrix | Derivatization Required | Limit of Detection (LOD) | Recovery | Source(s) |

|---|---|---|---|---|---|

| GC-MS | Drinking Water | Yes (Esterification) | 0.42 µg/L | 69.9 - 107.3% | scispace.com |

| LC/MS/MS (HILIC) | Drinking Water | No | Not Specified | Not Specified | researchgate.net |

| Ion Chromatography (IC) | Raw Water | No | 0.45 µg/L | 90 - 96% | researchgate.net |

| Ion Chromatography (IC) | Water | No | 8.0 - 16.0 µg/L | Not Specified | iarc.fr |

| HPLC-ICP-MS/MS | Tap, River, Groundwater | No | Not Specified | Accuracy: ±1.0–15% | acs.org |

Detection of this compound in Biological Non-Human Matrices

The detection of DCAA in biological matrices is essential for toxicological and metabolic studies, as it is a known metabolite of several halogenated solvents like trichloroethylene (B50587) (TCE). nih.gov Analyzing DCAA in biological samples presents challenges, as derivatization reagents used in traditional gas chromatography (GC) can artificially create DCAA from trichloroacetic acid (TCA), a major metabolite of TCE. nih.gov

To overcome this, a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method using hydrophilic interaction liquid chromatography (HILIC) has been developed and validated for the analysis of DCAA in rat blood and tissues. nih.gov This method does not require derivatization, thus providing more accurate quantification of endogenous or metabolite-derived DCAA. nih.gov Using this method, researchers have quantified DCAA levels in various tissues of rats dosed with TCE. nih.govresearchgate.net

In a study where rats were dosed with 2 g/kg of TCE, the resulting concentrations of DCAA were measured in several tissues, demonstrating the distribution of this metabolite. nih.govresearchgate.net The highest concentration was found in the kidney, followed by the lung, blood, and liver. nih.govresearchgate.net Other research has noted that DCAA can occur in the tissues of animals treated with the insecticide dichlorvos (B1670471). iarc.fr The development of sensitive methods, such as electrospray ionization tandem mass spectrometry with detection limits as low as 4 ng/mL in plasma, has been critical for investigating whether DCAA is a metabolite of TCE in various species. oup.comresearchgate.net

Table 3: Measured Concentrations of this compound in Rat Tissues Following Trichloroethylene (TCE) Exposure

| Biological Matrix | DCAA Concentration (ng/mL) | Source(s) |

|---|---|---|

| Liver | 17.2 | nih.govresearchgate.net |

| Kidney | 262.4 | nih.govresearchgate.net |

| Lung | 175.1 | nih.govresearchgate.net |

| Blood | 39.5 | nih.govresearchgate.net |

Environmental Chemistry and Ecotoxicological Research on 2,2 Dichloroacetic Acid

Environmental Occurrence and Distribution

Formation of 2,2-Dichloroacetic Acid as a Disinfection By-Product in Water Treatment

This compound (DCA) is a common disinfection by-product (DBP) formed during water treatment processes. epa.gov It is produced when disinfectants, particularly chlorine-based compounds, react with natural organic matter present in the source water. epa.govnih.gov This natural organic matter includes substances like humic and fulvic acids, which are breakdown products of decaying vegetation. canada.ca The use of chlorine, chloramines, and chlorine dioxide in water disinfection can all lead to the formation of haloacetic acids (HAAs), including DCA. epa.govresearchgate.net

The formation of DCA is a complex process influenced by several factors, including the type and concentration of the disinfectant, the amount and nature of organic precursors, water temperature, pH, and the contact time between the disinfectant and organic matter. nih.gov For instance, levels of DCA in distributed water tend to be higher in warmer seasons. nih.gov While ozonation alone does not produce DCA, its subsequent use with a chlorine-based disinfectant can lead to DCA formation. epa.gov

Recent research has also identified the formation of N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) as a degradation product of dichloroacetonitrile (B150184) (DCAN) in chlorinated drinking water. nih.gov It is believed that N-Cl-DCAM has often been misidentified as 2,2-dichloroacetamide (B146582) (DCAM) because it is readily reduced by common quenching agents used in analysis. nih.gov N-Cl-DCAM can undergo acid-catalyzed decomposition to form DCA in the presence of chlorine, although the acidic conditions required are not typical for finished drinking water. nih.gov

Presence of this compound in Natural Water Bodies (Groundwater, Surface Water, Rainwater, Swimming Pool Water)

This compound has been detected in various aquatic environments, a direct consequence of its formation during water disinfection and its environmental persistence.

Groundwater and Surface Water: DCA is frequently found in both groundwater and surface water systems that have been treated with chlorine. who.int In the United States, mean concentrations of DCA in groundwater and surface water distribution systems have been reported at 6.9 µg/L and 17 µg/L, respectively. who.int A study of drinking water treatment facilities in 1988 found DCA concentrations ranging from 5.0 to 7.3 µg/L. nih.gov Another survey of 35 drinking water treatment facilities found DCA in tap water from Japan at concentrations of 2.8 to 10.9 ug/L between 1987 and 1988. nih.gov In the Netherlands, DCA was detected in drinking water derived from surface water at concentrations up to 3.0 µg/L, but not in water from groundwater sources. nih.gov The levels of haloacetic acids in raw surface water have been observed to correlate with the level of industrial activity in the surrounding area. canada.ca For example, in the Detroit River, DCA concentrations ranged from 0.48 to 1.2 µg/L. canada.ca

Rainwater: The presence of DCA in rainwater indicates its atmospheric occurrence. canada.ca Reported concentrations in rainwater have ranged from 0.05 to 4 µg/L. canada.cawho.int Specifically, rainwater in Germany was found to contain 1.35 µg/L of DCA. canada.cawho.int

Swimming Pool Water: Chlorination of swimming pools also leads to the formation of DCA. nih.gov Studies have shown a wide range of DCA concentrations in swimming pool water. A German study of 15 indoor and 3 outdoor pools found average DCA concentrations of 5.6 µg/L and 119.9 µg/L, respectively. who.int In the United States, the mean concentration of DCA in three indoor pools was significantly higher, at 419 µg/L. who.int

Detection of this compound in Terrestrial Ecosystems (e.g., Plant Tissues, Soil)

The occurrence of this compound extends beyond aquatic environments into terrestrial ecosystems.

Soil: DCA can be introduced into the soil through various pathways, including the degradation of certain pesticides. For example, the insecticide dichlorvos (B1670471) degrades in soil, with DCA being a major metabolite. epa.gov In aerobic soil metabolism studies, DCA accounted for up to 62.8% of the applied radioactivity from dichlorvos after 48 hours. epa.gov Photodegradation of dichlorvos on sandy loam soil also resulted in the formation of DCA, which constituted 26.6% of the identified degradates. epa.gov

Plant Tissues: Plants have the capacity to take up and metabolize contaminants from the soil and groundwater. Studies on the phytoremediation of trichloroethylene (B50587) (TCE), a common groundwater contaminant, have shown that DCA can be found in plant tissues as a metabolite. researchgate.net In a study involving on-site plants growing in a TCE-contaminated plume, DCA was identified in 3 out of 27 samples of leaves, stems, and roots. researchgate.net Another study on the phytoremediation of 1,2-dichloroethane (B1671644) (1,2-DCA) demonstrated that transgenic tobacco plants engineered with bacterial enzymes could metabolize 1,2-DCA, with chloroacetic acid, a related compound, being an intermediate. nih.gov While not directly measuring DCA from environmental uptake in this specific study, it highlights the metabolic pathways within plants that can process chlorinated compounds.

Environmental Fate and Transport Mechanisms

Volatilization Dynamics of this compound

The volatilization of a chemical, or its tendency to vaporize, is a key factor in its environmental transport. For this compound, its chemical properties largely limit its volatilization from water. DCA has a low vapor pressure and a pKa of 1.26, which indicates that it will exist almost entirely in its anionic (salt) form in water at typical environmental pH values (pH 5-9). nih.gov This anionic form is not volatile. Therefore, volatilization from water surfaces is not considered an important fate process for DCA. nih.govepa.gov

However, under certain conditions, volatilization from soil may occur. If the soil is dry, DCA, which is a liquid under environmental conditions, may volatilize. nih.gov One study on the degradation of dichlorvos noted that 34% of the resulting this compound volatilized from the soil under dark conditions. epa.gov

Adsorption and Desorption Characteristics of this compound in Environmental Media

Adsorption, the process by which a chemical binds to a solid surface, and its reverse, desorption, are critical in determining the mobility of a compound in the environment.

The adsorption and desorption of DCA in soil and sediment are significantly influenced by the organic matter content of the environmental media. Studies on the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), a structurally related compound, have shown that soil organic matter is a key factor in its sorption capacity. cabidigitallibrary.org For 2,4-D, higher organic matter content leads to greater adsorption. cabidigitallibrary.org Removing organic matter from soils has been shown to decrease the adsorption of 2,4-D. cabidigitallibrary.org

Similarly, for 1,2-dichloroethane (a precursor to DCA), the presence of organic matter like fulvic and humic acids on soil grain surfaces increases its adsorption. rsc.org Acidic conditions tend to enhance the adsorption of these compounds, while basic conditions reduce it. rsc.org

Desorption studies on 2,4-D have indicated that while it may have a preferential affinity for certain soils, the binding can be relatively weak, allowing for a significant portion to be released back into the soil solution. scialert.net For instance, in one study, 18.31% of adsorbed 2,4-D was desorbed from a clay loam soil. scialert.net Research on wetland sediments showed that between 62% and 100% of sorbed 2,4-D was released after 8 hours, suggesting that sediments could act as a source of the compound to the water column. researchgate.net

Degradation Pathways of this compound in Environmental Compartments

The environmental fate of this compound (DCA) is significantly influenced by various degradation processes, which can be broadly categorized into microbial biodegradation and abiotic degradation. These pathways determine the persistence and potential impact of DCA in different environmental matrices.

Microbial Biodegradation Mechanisms of this compound

Microorganisms have evolved diverse enzymatic machinery to utilize a wide range of chemical compounds as sources of carbon and energy. The biodegradation of DCA is a key process in its natural attenuation in contaminated environments.

Under aerobic conditions, several bacterial strains have been identified that can degrade this compound, often utilizing it as a sole source of carbon and energy. The initial step in the aerobic catabolism of DCA typically involves an oxidative or hydrolytic attack.

One of the well-studied mechanisms involves the initial oxidation of DCA. For instance, in some Pseudomonas species, a monooxygenase is thought to catalyze the hydroxylation of DCA, leading to the formation of an unstable intermediate, which then spontaneously releases a chloride ion to form glyoxylate (B1226380). Glyoxylate can then enter central metabolic pathways.

Research has identified several bacterial strains capable of aerobically degrading DCA. These studies have elucidated the metabolic pathways and the key enzymes involved. For example, Xanthobacter autotrophicus GJ10 is known to degrade DCA through a series of enzymatic steps.

Table 1: Aerobic Degradation of this compound by Selected Microbial Strains

| Microbial Strain | Initial Step/Enzyme | Degradation Products | Degradation Rate/Remarks |

| Pseudomonas sp. strain DCA1 | Monooxygenase | Chloroacetaldehyde, Chloroacetic acid, Glycolic acid | High affinity for DCA with a Km value below 0.5 μM. |

| Xanthobacter autotrophicus GJ10 | Haloalkane dehalogenase | 2-Chloroethanol, Chloroacetaldehyde, Chloroacetic acid, Glycolic acid | The haloalkane dehalogenase is plasmid-encoded. |

| Paenibacillus sp. DCA-M2 | Hydrolytic dechlorination | Chloride ions | Isolated from marine water; estimated generation time of 33 hours. researchgate.net |

| Polaromonas sp. strain JS666 | Cytochrome P450 monooxygenase | Dichloroacetaldehyde (B1201461) | Degrades dichloroacetaldehyde at a rate of 15.6 nmol min-1 mg-1 protein. nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Hydrolytic dechlorination is a crucial mechanism in the biodegradation of halogenated compounds, including DCA. This process is catalyzed by a class of enzymes known as dehalogenases. Haloacid dehalogenases (HADs) are particularly important in the breakdown of DCA. nih.gov These enzymes catalyze the cleavage of the carbon-halogen bond, replacing the halogen with a hydroxyl group from a water molecule. nih.gov

The hydrolytic dehalogenation of DCA by various microbial strains has been extensively studied. For example, "Candidatus Dichloromethanomonas elyunquensis" strain RM, an anaerobic bacterium, utilizes a haloacid dehalogenase to convert DCA to glyoxylate. nih.gov This initial step is critical for the subsequent metabolism of the carbon skeleton. Similarly, aerobic bacteria such as Pseudomonas sp. and Burkholderia cepacia also employ HADs for DCA degradation. nih.gov The efficiency and substrate specificity of these enzymes can vary among different microbial species.

Table 2: Hydrolytic Dechlorination of this compound by Microbial Enzymes

| Microbial Strain/Enzyme Source | Enzyme Type | Product | Specific Activity/Remarks |

| "Candidatus Dichloromethanomonas elyunquensis" strain RM | (S)-2-haloacid dehalogenase (HAD) | Glyoxylate | 90 ± 4.6 nkat mg-1 protein. nih.govosti.gov |

| Pseudomonas sp. 113 | d,l-2-haloacid dehalogenase | d- and l-2-hydroxyalkanoic acids | The reaction proceeds via a direct nucleophilic attack by water. mdpi.com |

| Methylobacterium sp. HJ1 | 2-haloalkanoic acid hydrolytic dehalogenase (DehE) | Not specified | Active on 2,2-dichloropropionic acid and d,l-2-chloro-propionic acid. nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Abiotic Degradation Processes of this compound

In addition to microbial activities, abiotic processes can also contribute to the transformation of this compound in the environment. These processes are primarily driven by photochemical reactions and hydrolysis.

The degradation of DCA can be induced by light, a process known as photodegradation. The kinetics of this process can be significantly influenced by the presence of photocatalysts, such as titanium dioxide (TiO₂). Studies have shown that the photocatalytic degradation of DCA in the presence of TiO₂ (Hombikat UV 100) can follow zero-order kinetics under certain conditions, meaning the degradation rate is independent of the DCA concentration. mdpi.com

The efficiency of photodegradation is often quantified by the quantum yield (Φ), which is the number of molecules degraded per photon absorbed. Research has determined the quantum yield for the photocatalytic oxidation of DCA under specific experimental setups.

Table 3: Photodegradation Kinetics of this compound

| Experimental Conditions | Rate of Conversion (dξ(DCA)/dt) | Quantum Yield (Φ) | Reference |

| TiO₂ (Hombikat UV 100), Photon flux = 10.7 µmol min⁻¹ | 2.02 ± 0.24 µmol min⁻¹ | 0.189 ± 0.023 | mdpi.com |

| H₂O₂/UV (253.7 nm), pH = 3.5 | k = 5.82 x 10⁷ M⁻¹s⁻¹ (rate constant for reaction with •OH) | Not specified | conicet.gov.ar |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The mechanism of photocatalytic degradation involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the photocatalyst upon UV irradiation. These radicals then attack the DCA molecule, leading to its mineralization into carbon dioxide, water, and chloride ions.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of this compound is significantly dependent on the pH of the solution. Generally, the hydrolysis of haloacetic acids is more rapid under alkaline conditions.

Table 4: pH Dependence of Hydrolysis for a Related Chlorinated Compound (2,6-dichloro-1,4-benzoquinone)

| pH | Half-life (h) |

| 6.0 | 568.7 |

| 6.5 | 108.3 |

| 7.0 | 31.1 |

| 8.5 | 1.8 |

Data from a study on 2,6-dichloro-1,4-benzoquinone, illustrating the trend of pH-dependent hydrolysis. nih.gov This table is interactive. You can sort and filter the data by clicking on the column headers.

Transformation Products and Environmental Metabolites of this compound

This compound (DCA) is not only introduced into the environment as a primary contaminant but is also a significant transformation product of other chlorinated substances. For instance, it is a major metabolite of the organophosphate insecticide Dichlorvos (DDVP) through both hydrolysis and aerobic soil metabolism. epa.gov The degradation of DDVP in soil can lead to the formation of this compound, which can account for a substantial portion of the initial compound. epa.gov

The environmental fate of this compound itself is subject to various biotic and abiotic degradation pathways, leading to a range of transformation products. The specific metabolites formed are highly dependent on the prevailing environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, the metabolism of this compound in organisms such as rats and mice has been shown to yield several key metabolites. The primary transformation products identified in urine include glyoxylic acid, oxalic acid, and glycolic acid. iarc.fr

In anaerobic environments, the microbial metabolism of this compound follows a distinct pathway. Research has demonstrated that under anoxic conditions, a mixed culture of microorganisms can utilize DCA as an energy source through a fermentative process. asm.orgnih.gov This anaerobic degradation involves the initial conversion of this compound to glyoxylate, a reaction catalyzed by the enzyme (S)-2-haloacid dehalogenase. asm.orgosti.gov Glyoxylate is a central intermediate that is further metabolized through the Wood-Ljungdahl pathway. asm.orgosti.gov This process results in the transient formation of formate, hydrogen gas (H₂), and carbon monoxide (CO), with acetate (B1210297) being a significant end product. asm.orgnih.gov

The following table summarizes the key transformation products and environmental metabolites of this compound identified in various studies.

Table 1: Transformation Products and Environmental Metabolites of this compound

| Parent Compound | Condition | Transformation Pathway | Transformation Product(s) | Reference(s) |

|---|---|---|---|---|

| Dichlorvos (DDVP) | Aerobic soil metabolism | Biotic | This compound , 2,2-dichloroacetaldehyde, Dichloroethanol | epa.gov |

| This compound | Aerobic | Biotic (in vivo) | Glyoxylic acid, Oxalic acid, Glycolic acid, Thiodiacetic acid | iarc.fr |

| This compound | Anaerobic | Biotic (Fermentation) | Glyoxylate, Formate, Acetate, Hydrogen (H₂), Carbon monoxide (CO) | asm.orgnih.gov |

Role of this compound in Environmental Chlorine Cycles

This compound plays a notable role in the biogeochemical cycling of chlorine. It is not solely an anthropogenic pollutant but is also formed through natural processes in the environment. nih.govasm.org This natural formation is a key aspect of its involvement in the broader environmental chlorine cycle, where chlorine is transformed and transported between various environmental compartments.

The natural production of this compound occurs through both biotic and abiotic pathways. nih.gov Biotic formation is significantly driven by microbial activity in soil. Certain microorganisms, particularly fungi, are capable of producing enzymes like chloroperoxidase. agriculturejournals.cz These enzymes can mediate the chlorination of soil organic matter, using chloride ions present in the soil to form chlorinated organic compounds, including this compound. agriculturejournals.cz This process represents a significant natural flux of chlorine from the inorganic chloride pool to the organic chlorine pool.

Abiotic formation of this compound also contributes to its presence in the environment. Photochemical reactions involving reactive chlorine species, such as chlorine radicals, can lead to the chlorination of organic matter, resulting in the formation of chloroacetates like DCA. nih.govasm.org These reactions can occur in the atmosphere, with subsequent deposition onto terrestrial and aquatic ecosystems via rainwater and fog. nih.gov The detection of this compound in rainwater and even in pristine environments like Antarctic firn provides strong evidence for its natural formation and atmospheric transport. nih.gov

The following table provides a summary of the processes involved in the environmental chlorine cycle related to this compound.

Table 2: Role of this compound in Environmental Chlorine Cycles

| Process | Description | Key Factors | Resulting Compounds/Pools | Reference(s) |

|---|---|---|---|---|

| Natural Biotic Formation | Enzymatic chlorination of soil organic matter by microorganisms. | Chloroperoxidase enzymes, Chloride ions, Soil organic matter | This compound , Trichloroacetic acid, Chlorinated humic substances | agriculturejournals.cz |

| Natural Abiotic Formation | Photochemical reactions involving reactive chlorine species and organic matter. | Sunlight, Chlorine radicals, Organic precursors | This compound and other chloroacetates in atmospheric water | nih.govasm.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-dichloroacetaldehyde |

| Acetate |

| Carbon monoxide |

| Dichloroethanol |

| Dichlorvos |

| Formate |

| Glycolic acid |

| Glyoxylic acid |

| Oxalic acid |

| Thiodiacetic acid |

Molecular and Cellular Biological Research of 2,2 Dichloroacetic Acid Non Human Focus

Impact of 2,2-Dichloroacetic Acid on Cellular Metabolism and Bioenergetics

This compound (DCA) is a small molecule that has been observed to significantly influence cellular energy pathways. Its primary mechanism involves the modulation of key enzymes that regulate the balance between glycolysis and mitochondrial respiration.

The central mechanism of DCA's metabolic influence lies in its ability to inhibit pyruvate (B1213749) dehydrogenase kinase (PDK). mdpi.com PDK is an enzyme that phosphorylates and thereby inactivates the pyruvate dehydrogenase complex (PDC). mdpi.com The PDC is a critical gatekeeper enzyme complex located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov

By inhibiting PDK, DCA prevents the inactivation of the PDC. mdpi.com This leads to a sustained active state of PDH, the E1 enzyme of the complex, which in turn enhances the conversion of pyruvate into acetyl-CoA. nih.govnih.gov This action effectively shifts the metabolic balance from anaerobic glycolysis towards glucose oxidation within the mitochondria. mdpi.com Studies have shown that DCA's inhibitory potency varies among the four PDK isoforms, with PDK2 being the most sensitive. mdpi.com In some cell types, DCA has been shown to not only inhibit PDK activity but also reduce the abundance of the PDK1 protein. mdpi.com

The activation of PDH by DCA has been demonstrated in various non-human models. For instance, in rat heart muscle, DCA was found to increase pyruvate oxidation. nih.gov Similarly, in vitro studies on astroglia showed that DCA stimulated glucose and lactate (B86563) oxidation, suggesting that the PDH in these cells is often in a less active, phosphorylated state that can be reversed by DCA. pnas.orgnih.gov

As a direct consequence of activating the pyruvate dehydrogenase complex, this compound (DCA) orchestrates a significant shift in cellular energy metabolism, decreasing reliance on glycolysis and promoting oxidative phosphorylation (OXPHOS). mdpi.com By facilitating the entry of pyruvate into the mitochondria for oxidation, DCA reduces the conversion of pyruvate to lactate in the cytoplasm, a hallmark of aerobic glycolysis (the Warburg effect). mdpi.combiorxiv.org

This metabolic reprogramming has been observed in various in vitro studies. For example, treatment of cancer cell lines with DCA has been shown to decrease lactate production and extracellular acidification, indicating a reduction in glycolytic flux. spandidos-publications.com In rat diaphragm and heart muscle, DCA increased glucose oxidation, particularly in the presence of substrates that normally inhibit it. nih.gov Furthermore, in rat glioma models, DCA was shown to increase the flux of glucose-derived carbons into the tricarboxylic acid (TCA) cycle. rsna.org This shift from glycolysis to OXPHOS is a key aspect of DCA's biological activity. mdpi.com

In vitro studies have provided detailed insights into how this compound (DCA) alters the metabolic fate of glucose and lactate. By activating the pyruvate dehydrogenase (PDH) complex, DCA enhances the oxidation of both substrates. pnas.orgnih.gov

In cultured astroglia, which typically metabolize glucose to lactate, DCA significantly stimulated the oxidation of both glucose and lactate to CO2 and reduced the release of lactate into the medium. pnas.orgnih.gov This suggests that in these cells, a significant portion of PDH is normally in an inactive state. In contrast, cultured neurons, which readily oxidize both glucose and lactate, showed a smaller increase in glucose oxidation in the presence of DCA. pnas.org

Studies on rat diaphragm muscle have also demonstrated that DCA increases glucose oxidation. nih.gov In certain cancer cell lines, DCA treatment leads to a marked decrease in lactate production, a direct consequence of shunting pyruvate away from lactate dehydrogenase and towards mitochondrial oxidation. spandidos-publications.com For instance, in TS/A murine breast cancer cells, DCA treatment led to a significant reduction in lactate levels in the culture medium. spandidos-publications.com This redirection of pyruvate from lactate production to mitochondrial oxidation is a consistent finding in in vitro models.

| Cell Type/Tissue | Effect of DCA | Key Findings | Citation |

|---|---|---|---|

| Rat Astroglia | Increased oxidation of glucose and lactate | Stimulated [14C]glucose oxidation by 34% and [14C]lactate oxidation by 36%. Reduced lactate release. | pnas.org |

| Rat Neurons | Slight increase in glucose oxidation | Increased [14C]glucose oxidation by 5%. | pnas.org |

| Rat Diaphragm Muscle | Increased glucose and pyruvate oxidation | Enhanced oxidation, particularly in diaphragms from alloxan-diabetic rats. | nih.gov |

| TS/A Murine Breast Cancer Cells | Decreased lactate production | Significant reduction in extracellular lactate levels in both normoxic and hypoxic conditions. | spandidos-publications.com |

By activating pyruvate dehydrogenase (PDH), this compound (DCA) directly increases the influx of acetyl-CoA derived from pyruvate into the tricarboxylic acid (TCA) cycle. mdpi.com This enhancement of TCA cycle activity is a cornerstone of its metabolic effects.

In vitro studies using isotopic tracers have confirmed this increased flux. For example, treating myoblasts and embryonic stem cells with DCA increased the incorporation of glucose-derived carbons into citrate (B86180) and downstream TCA cycle intermediates. nih.gov In hearts from normal rats perfused with glucose and insulin, DCA increased cellular concentrations of acetyl-CoA and glutamate (B1630785) while lowering aspartate and malate, changes consistent with an increased TCA cycle turnover. nih.gov

Role of this compound in Cellular Signaling and Stress Responses

Beyond its direct effects on metabolism, this compound (DCA) also influences cellular signaling pathways, primarily through the induction of oxidative stress.

A significant consequence of the DCA-induced shift to oxidative phosphorylation is an increase in the production of reactive oxygen species (ROS). mdpi.com ROS, such as superoxide (B77818) anions and hydrogen peroxide, are natural byproducts of mitochondrial respiration. frontiersin.orgjcancer.org By enhancing the activity of the electron transport chain, DCA can lead to an elevated generation of these molecules. mdpi.comnih.gov

Influence of this compound on Mitochondrial Function and Apoptotic Pathways (In Vitro Models)

This compound (DCA) exerts a significant influence on mitochondrial function, primarily by inhibiting pyruvate dehydrogenase kinase (PDK). mdpi.comdrugbank.com This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, a critical enzyme that facilitates the conversion of pyruvate into acetyl-CoA, thereby shifting cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation. mdpi.comnih.gov This metabolic switch has been observed in various cancer cell lines, where DCA treatment leads to a decrease in lactate production and an increase in oxygen consumption. mdpi.commdpi.com

The primary mechanism of DCA's anti-cancer activity is the inhibition of mitochondrial PDK, which prevents the inactivation of pyruvate dehydrogenase and promotes a shift from glycolytic to oxidative metabolism. mdpi.com This metabolic reprogramming results in increased production of reactive oxygen species (ROS) and subsequently triggers caspase-mediated apoptosis. mdpi.comnih.gov In some cancer cell lines, DCA has been shown to decrease the mitochondrial membrane potential, further supporting a role for mitochondria-mediated cell death. scirp.orgnih.gov

In vitro studies using various cancer cell lines have demonstrated that DCA can induce apoptosis. For instance, in endometrial cancer cells, DCA treatment led to an increase in both early and late apoptosis, a decrease in mitochondrial membrane potential, and a reduction in the expression of the anti-apoptotic protein survivin. nih.gov The apoptotic response to DCA appears to be cell-type dependent, which may be related to differences in the expression of PDK isozymes. spandidos-publications.com Furthermore, DCA has been shown to induce apoptosis in breast and lung cancer cell lines. scirp.org

The process of apoptosis induction by DCA involves the mitochondrial-regulated (intrinsic) pathway. nih.gov By inhibiting PDK and activating PDH, DCA decreases the hyperpolarization of the mitochondrial membrane potential, leading to the opening of mitochondrial transition pores. nih.gov This allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing the apoptotic program. scirp.orgnih.gov

Table 1: Effects of this compound on Mitochondrial and Apoptotic Parameters in In Vitro Cancer Cell Models

| Cell Line | Effect of DCA | Observed Outcome | Reference |

|---|---|---|---|

| Ovarian Cancer Cells | Inhibition of PDK1 | Switch from glycolysis to mitochondrial OXPHOS, increased ROS, and apoptosis. nih.gov | nih.gov |

| Endometrial Cancer Cells | Decreased mitochondrial membrane potential | Increased early and late apoptosis, decreased Survivin expression. nih.gov | nih.gov |

| Breast Cancer Cells | Inhibition of PDK | Increased pyruvate uptake, induction of apoptosis via intrinsic pathway. scirp.org | scirp.org |

| Lung Carcinoma Cells (A549) | Metabolic-electrical remodeling | Decreased tumor growth and induction of apoptosis. iiarjournals.org | iiarjournals.org |

Cellular Responses to Hypoxia Modulated by this compound

Under hypoxic conditions, many cancer cells rely heavily on glycolysis for energy production. nih.gov this compound can modulate cellular responses to hypoxia by forcing a shift from glycolysis towards oxidative phosphorylation. mdpi.com In hypoxic HeLa and PANC-1 cancer cells, DCA treatment, which inhibits pyruvate dehydrogenase kinase, was found to redirect energy metabolism towards the Krebs cycle. nih.gov Interestingly, under nitrogen-induced hypoxia, the number of both control and DCA-treated cells was paradoxically higher than that of normoxic controls, a phenomenon partly attributed to a higher medium pH. nih.gov

DCA has been shown to radiosensitize hypoxic breast cancer cells. mdpi.com While having minimal effect under aerobic conditions, DCA strongly enhanced the effects of radiation in hypoxic 2D and 3D spheroid models of breast cancer. mdpi.com This radiosensitization is linked to an increase in reactive oxygen species (ROS) production. mdpi.com DCA treatment led to a dose-dependent increase in ROS in both EMT6 and 4T1 breast cancer cell lines under hypoxic conditions. mdpi.com This effect is thought to result from the combined impact of altered mitochondrial electron transport due to low oxygen and the DCA-driven increase in pyruvate-fueled oxidative metabolism. mdpi.com

Furthermore, DCA treatment in hypoxic cancer cells leads to a decrease in lactate production, confirming a shift away from glycolysis. mdpi.comspandidos-publications.com In TS/A cells grown under hypoxic conditions (1% O2), DCA treatment caused a significant decrease in extracellular lactate levels and a corresponding increase in the pH of the culture medium. spandidos-publications.com This demonstrates the ability of DCA to counteract the acidic microenvironment often found in tumors, which is largely a result of high glycolytic activity. spandidos-publications.com

Genetic and Epigenetic Investigations of this compound Effects

Gene Expression Alterations Associated with this compound Exposure

Exposure to this compound has been shown to alter gene expression in the livers of mice. oup.com In one study, mice treated with DCA in their drinking water for four weeks exhibited differential expression of several genes. oup.com Of the approximately 48,000 gene fragments analyzed, six were found to be differentially expressed, with five being suppressed and one induced. oup.com The identified genes included alpha-1 protease inhibitor, cytochrome b5, stearoyl-CoA desaturase, and carboxylesterase, many of which are involved in fatty acid metabolism. oup.com

Another study investigating the transcriptomic effects of DCA exposure in female MRL+/+ mice found that a six-week treatment with dichloroacetyl chloride (DCAC) or dichloroacetic anhydride (B1165640) (DCAA), which are structurally related to DCA, resulted in the differential expression of numerous genes in the liver. acs.org DCAC treatment led to the upregulation of 31 genes and the downregulation of 34 genes, while DCAA upregulated 70 genes and suppressed 63. acs.org These changes in gene expression were indicative of an inflammatory response and altered liver function. acs.org

Long-term exposure to DCA has also been linked to persistent changes in gene expression. A study on B6C3F1 mice showed that both continuous and early-life exposure to DCA led to lasting alterations in the transcriptome. nih.gov A notable finding was the sustained differential expression of the gene Cavin2 (Sdpr) across all measured time points, even long after the cessation of DCA exposure. nih.gov

DNA Methylation Modifications Linked to this compound Exposure

In a longer-term study, female B6C3F1 mice exposed to DCA for 44 weeks showed that while the global DNA methylation levels in the non-tumorous liver tissue were not significantly different from controls, the DNA of liver tumors from DCA-treated mice had significantly lower levels of 5MeC. oup.com This suggests that DNA hypomethylation may play a role in the progression of liver tumors induced by DCA. oup.com

The mechanism by which DCA induces these epigenetic changes is thought to be non-genotoxic and may be linked to its effects on cellular metabolism. uzh.ch Alterations in DNA methylation are considered a potential factor in the clonal expansion of precancerous cells during neoplastic development. epa.gov Research has shown that other non-genotoxic liver carcinogens also cause rapid decreases in global and region-specific DNA methylation in rodent livers. nih.gov

Table 2: Summary of Genetic and Epigenetic Alterations Induced by this compound

| Model Organism | Exposure Details | Key Findings | Reference |

|---|---|---|---|